molecular formula C9H7NOS B12881185 8-Mercaptoquinoline 1-oxide CAS No. 88144-87-0

8-Mercaptoquinoline 1-oxide

Cat. No.: B12881185
CAS No.: 88144-87-0
M. Wt: 177.22 g/mol
InChI Key: IHEJMCWEUDFJHA-UHFFFAOYSA-N
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Description

8-Mercaptoquinoline 1-oxide (CAS 88144-87-0) is a multifunctional heterocyclic compound that integrates the potent [N,S] donor set of 8-mercaptoquinoline with the enhanced reactivity of a quinoline N-oxide. This unique combination makes it a ligand of significant interest in coordination chemistry and materials science. The N-oxide moiety alters the electronic properties of the quinoline ring, making it more reactive toward both electrophilic and nucleophilic substitution compared to the parent quinoline, and can serve as a powerful directing group for regioselective C-H functionalization, primarily at the C2 and C8 positions . The core value of this compound lies in its ability to form stable, five-membered chelate rings with a wide array of metal ions . This robust chelating ability, derived from its 8-mercaptoquinoline backbone, is foundational for developing novel coordination complexes . Metal complexes incorporating related mercaptoquinoline ligands have been investigated as efficient photocatalysts for organic transformations and exhibit interesting photophysical and electrochemical properties, suggesting potential applications for this compound in the synthesis of advanced materials or catalytic systems . As a research chemical, it is positioned as a versatile precursor for synthesizing complex, functionalized quinoline derivatives, which are privileged structures in medicinal chemistry and drug discovery . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88144-87-0

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-oxidoquinolin-1-ium-8-thiol

InChI

InChI=1S/C9H7NOS/c11-10-6-2-4-7-3-1-5-8(12)9(7)10/h1-6,12H

InChI Key

IHEJMCWEUDFJHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)[N+](=CC=C2)[O-]

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 8 Mercaptoquinoline 1 Oxide

Strategies for the Construction of the Quinoline (B57606) Core and Regioselective Introduction of the Mercapto Group

The construction of the quinoline framework is the initial and crucial phase in the synthesis of 8-mercaptoquinoline (B1208045) 1-oxide. Numerous classical methods for quinoline synthesis exist, including the Skraup, Doebner-von Miller, Combes, Friedländer, and Pfitzinger reactions. nih.govresearchgate.net However, these traditional approaches often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. nih.govrsc.org

Modern advancements have focused on developing more efficient and environmentally benign methods. One notable approach is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.org Recent research has highlighted an electrochemical version of the Friedländer reaction that replaces hazardous chemical reductants with electricity, operates under mild, aqueous conditions, and utilizes recyclable nickel foam electrodes. rsc.org This method demonstrates high atom economy (74–81%) and offers a sustainable alternative for quinoline synthesis. rsc.org

Another key strategy involves the use of nanocatalysts to promote quinoline synthesis under greener conditions. nih.gov For instance, ZnO/carbon nanotube (CNT) catalysts have been effectively used in solvent-free Friedländer condensation reactions, yielding quinolines in moderate to good yields (24–99%). nih.gov

Once the quinoline core is established, the next step is the regioselective introduction of the mercapto group at the C-8 position. A common and effective method involves the diazotization of 8-aminoquinoline (B160924), followed by a reaction with a mercaptan-forming reagent like thiourea. google.com This process yields the desired 8-mercaptoquinoline. google.comnih.gov An alternative pathway begins with quinoline, which reacts with chlorosulfuric acid to produce quinoline-8-sulfonyl chloride. This intermediate is then treated with triphenylphosphine (B44618) to form 8-mercaptoquinoline. wikipedia.org

Optimized Methodologies for the Selective N-Oxidation of Quinoline Derivatives

The conversion of the quinoline nitrogen to its N-oxide is a critical step in the synthesis of the target compound. Quinoline N-oxides are valuable intermediates in organic synthesis, allowing for various transformations such as oxidations, nucleophilic reactions, and cycloadditions. rsc.org

The most common method for the N-oxidation of quinolines involves the use of oxidizing agents. Hydrogen peroxide in glacial acetic acid is a frequently used reagent for this transformation. cdnsciencepub.com The reaction is typically warmed for several hours to ensure complete conversion. cdnsciencepub.com Another effective oxidizing agent is 3-chloroperoxybenzoic acid (mCPBA). nih.govgoogle.com For example, the oxidation of 7-acetamido-8-benzyloxyquinoline with mCPBA in 1,2-dichloroethane (B1671644) at room temperature yields the corresponding N-oxide in good yield. nih.gov

Interestingly, a novel method for the direct synthesis of quinoline N-oxide derivatives has been reported. oup.com This approach involves the interaction of a nitro group on a benzene (B151609) derivative with an ortho-positioned side chain in the presence of a base, leading directly to the formation of the quinoline N-oxide ring system. oup.com This circumvents the need for a separate oxidation step of a pre-formed quinoline.

It is important to note that steric hindrance can affect the N-oxidation process. For instance, quinolines with a methyl group at the 8-position have been found to be resistant to N-oxidation by hydrogen peroxide, as the methyl group appears to hinder the approach of the oxidizing agent to the nitrogen atom. cdnsciencepub.com

Synthesis and Characterization of 8-Mercaptoquinoline 1-oxide and its Key Derivatives (e.g., Disulfides)

The final step in the synthesis of this compound involves the N-oxidation of 8-mercaptoquinoline. This can be achieved using the oxidizing agents previously discussed, such as hydrogen peroxide or mCPBA.

A key derivative of 8-mercaptoquinoline is its disulfide, 8,8'-diquinolyl disulfide. This compound is often formed during the synthesis and isolation of 8-mercaptoquinoline itself. google.com For instance, after the diazotization of 8-aminoquinoline and reaction with thiourea, the resulting 8-mercaptoquinoline solution can be made alkaline and treated with hydrogen peroxide to precipitate the 8,8'-diquinolyl disulfide. google.com This disulfide can then be quantitatively reduced back to 8-mercaptoquinoline by refluxing with a mixture of hypophosphorous and hydrochloric acids. google.com

The synthesis of disulfides can also be achieved through the aerobic oxidation of thiols. researchgate.net Modern methods focus on the development of efficient and selective catalysts for this transformation to avoid over-oxidation. researchgate.net The formation of disulfide-bridged dimers is a common strategy in the synthesis of more complex molecules bearing the 8-mercaptoquinoline motif. nih.gov These dimers are often treated with a reducing agent like dithiothreitol (B142953) (DTT) just before use to generate the active thiol. nih.govrsc.org

The characterization of this compound and its derivatives relies on standard analytical techniques. These include melting point determination, and spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm the chemical structure and purity of the synthesized compounds.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. nih.govresearchgate.netijpsjournal.com This involves the use of environmentally benign solvents, catalysts, and energy sources.

Key green approaches in quinoline synthesis include:

Microwave-Assisted Synthesis (MAS): This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. ijpsjournal.com

Use of Green Solvents: Water and ionic liquids are being explored as environmentally friendly alternatives to hazardous organic solvents. nih.govijpsjournal.com

Catalysis: The development of recyclable and non-toxic catalysts, such as nanocatalysts and formic acid, is a major focus. nih.govijpsjournal.com For example, the use of Fe3O4 nanoparticle-supported catalysts in water under reflux conditions allows for high yields and catalyst reusability. nih.gov

Electrosynthesis: As mentioned earlier, electrochemical methods offer a reagent-free and sustainable approach to quinoline synthesis by using electricity as the reducing agent. rsc.org

Advanced Purification Techniques and Purity Assessment for Synthetic Products

The purification of the synthesized this compound and its intermediates is crucial to ensure high purity for subsequent applications. Common purification techniques include:

Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is critical for effective purification. For example, 8,8'-diquinolyl disulfide can be recrystallized from alcohol and ether. google.com

Extraction: Liquid-liquid extraction is used to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases. google.comsemanticscholar.org For instance, 8-mercaptoquinoline can be extracted into diethyl ether after neutralization of the reaction mixture. google.com

Chromatography: Column chromatography is a powerful technique for separating complex mixtures. Different types of chromatography, such as silica (B1680970) gel chromatography, can be employed depending on the properties of the compounds to be separated.

Purity assessment is typically performed using a combination of methods:

Melting Point Analysis: A sharp and well-defined melting point is indicative of a pure compound.

Spectroscopic Techniques: NMR, IR, and mass spectrometry are used to confirm the structure and identify any impurities.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to determine the number of components in a sample and to quantify the purity of the main product.

For instance, after the reduction of 8,8'-diquinolyl disulfide, the resulting 8-mercaptoquinoline dihydrate crystallizes from the cooled solution upon neutralization, providing a means of purification. google.com

Coordination Chemistry and Supramolecular Assembly of 8 Mercaptoquinoline 1 Oxide Complexes

Chelation Behavior of 8-Mercaptoquinoline (B1208045) 1-oxide with Transition and Main Group Metals

8-Mercaptoquinoline 1-oxide is a versatile chelating agent, capable of forming stable complexes with a wide array of transition and main group metals. As a bidentate ligand, it coordinates to metal ions through the sulfur atom of the thiol group and the oxygen atom of the N-oxide moiety, forming a stable five-membered chelate ring. This chelating ability is a hallmark of quinoline (B57606) derivatives, particularly those with donor atoms at the 8-position. nih.govnih.gov The presence of both a soft donor (sulfur) and a hard donor (oxygen) allows this compound to interact effectively with a broad spectrum of metal ions, from hard Lewis acids to softer ones.

The coordination chemistry of the closely related 8-mercaptoquinoline ligand has been studied with various transition metals, including molybdenum and tungsten. iaea.org In complexes with molybdenyl (MoO₂²⁺) and tungstenyl (WO₂²⁺) ions, vibrational spectroscopy has been used to identify the metal-ligand bonds. iaea.org The metal-sulfur (M-S) vibrations are typically observed in the 350-400 cm⁻¹ range, while the metal-nitrogen (M-N) vibrations appear at lower frequencies, around 250-280 cm⁻¹. iaea.org For this compound, one would expect to observe characteristic metal-sulfur (M-S) and metal-oxygen (M-O) vibrational modes, confirming the bidentate chelation.

The stoichiometry of these complexes often depends on the oxidation state and coordination number of the central metal ion. For divalent metal ions, complexes with a 2:1 ligand-to-metal ratio (ML₂) are common, while trivalent metals can form 3:1 complexes (ML₃), often resulting in an octahedral geometry. mdpi.comresearchgate.net The design of ligands derived from 8-aminoquinoline (B160924) has led to the development of complexes with Group VIII, IX, and X transition metals, highlighting the broad utility of the quinoline scaffold in coordination chemistry. researchgate.net

Table 1: Expected Coordination Behavior of this compound with Various Metal Ions
Metal Ion TypeExamplesExpected Stoichiometry (Ligand:Metal)Common Coordination Geometries
Main GroupAl(III), Ga(III), In(III)3:1Octahedral
d-block Transition Metals (divalent)Mn(II), Co(II), Ni(II), Cu(II), Zn(II)2:1Square Planar, Tetrahedral
d-block Transition Metals (trivalent)Fe(III), Co(III), Mn(III)3:1Octahedral
Heavy Transition MetalsMo(VI), W(VI)2:1Distorted Octahedral (as MO₂L₂)

Investigation of Ligand Field Effects and Geometric Isomerism in this compound Metal Complexes

The formation of metal complexes with this compound gives rise to distinct electronic and structural properties governed by ligand field effects. The interaction between the ligand's donor atoms and the metal's d-orbitals leads to a splitting of these orbitals, the magnitude of which influences the complex's color, magnetic properties, and reactivity. The strength of the ligand field in second-row transition metal complexes is generally higher than in their first-row counterparts, which can favor different spin states and geometries. nih.gov

Geometric isomerism is a prominent feature in octahedral and square planar complexes of this compound. libretexts.org In octahedral complexes with a 3:1 ligand-to-metal ratio (ML₃), two geometric isomers are possible: facial (fac) and meridional (mer). libretexts.orgyoutube.com

In the fac isomer , the three similar donor atoms (e.g., the three sulfur atoms) are located on one triangular face of the octahedron, at mutually cis positions (90° apart). youtube.com

In the mer isomer , the three similar donor atoms lie in a plane that bisects the octahedron, with two atoms trans to each other (180° apart) and one cis. youtube.com

Studies on the related tris(8-hydroxyquinolinate) complexes of Al(III), Ga(III), and In(III) have shown that while the smaller Al(III) and Ga(III) ions favor the mer- geometry, the larger In(III) ion accommodates the fac- arrangement. researchgate.net Similar trends could be anticipated for complexes of this compound.

For square planar or octahedral complexes of the type ML₂X₂, where X is a monodentate ligand, cis and trans isomers can exist. libretexts.orglibretexts.org In the cis isomer, identical ligands are adjacent to each other, while in the trans isomer, they are on opposite sides of the metal center. libretexts.org Research on molybdenyl and tungstenyl chelates with 8-mercaptoquinoline derivatives indicates that the MS₂ (metal-sulfur) fragments adopt a trans-configuration, while the MN₂ (metal-nitrogen) fragments are in a cis-configuration. iaea.org

Structural Elucidation of Metal-Ligand Coordination Modes and Supramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Hydrogen Bonding: In complexes where coordinated or solvated molecules contain hydrogen bond donors (like water or alcohols) and the ligand contains acceptor atoms, hydrogen bonds can form. For example, studies of nickel(II) complexes with an 8-hydroxyquinoline (B1678124) derivative have revealed infinite "head-to-tail" chains linked by O-H···O hydrogen bonds. researchgate.net

π-Stacking: The planar aromatic quinoline rings of the this compound ligand are prone to π-stacking interactions. These can occur between parallel-displaced or T-shaped aromatic rings of adjacent complex molecules. Computational studies, including Density Functional Theory (DFT), have shown that π-stacking can be a significant structure-guiding force, sometimes contributing more to the stability of the crystal lattice than hydrogen bonding. mdpi.com

These supramolecular forces dictate the packing of the metal complexes in the solid state, influencing properties such as solubility and morphology.

Redox Chemistry and Electrocatalytic Properties of this compound Metal Complexes

The incorporation of a redox-active metal or ligand into a complex can impart interesting electrochemical properties. mdpi.com this compound and its metal complexes can participate in redox reactions, which can be studied using techniques like cyclic voltammetry. This method can reveal the potentials at which the metal center or the ligand undergoes oxidation or reduction. nih.gov

The ability of a ligand to stabilize different oxidation states of a metal is key to designing catalysts. Redox-active ligands can act as electron reservoirs, facilitating multi-electron transformations at the metal center that are crucial for many catalytic processes. mdpi.comrsc.org For example, a mononuclear cobalt(III) complex featuring a redox-active quinoline-based amidate ligand has been shown to be a stable and efficient molecular electrocatalyst for water oxidation. rsc.org This complex operates with high faradaic efficiency (81%) and a rapid turnover frequency, demonstrating the potential of such systems in catalysis. rsc.org

The antioxidant or pro-oxidant activity of chelator complexes is tied to their redox properties. mdpi.com A complex can act as an antioxidant if it binds a redox-active metal like iron or copper and stabilizes it against cycling between oxidation states, thereby preventing the generation of reactive oxygen species (ROS). mdpi.com The electrode potential of the complex is a key factor; a very low potential can render the complex redox inactive. mdpi.com Conversely, some complexes can exhibit pro-oxidant effects. The specific behavior of this compound complexes would depend on the coordinated metal and the reaction conditions.

Table 2: Electrochemical Properties of a Related Cobalt Water Oxidation Catalyst rsc.org
PropertyValueSignificance
Catalyst[CoIII(dpaq)(Cl)]ClMononuclear cobalt complex with a quinoline-based ligand
ProcessElectrocatalytic Water OxidationConversion of H₂O to O₂
Faradaic Efficiency81%High efficiency in converting electrical energy to chemical products
Turnover Frequency (FOWA)1.6 × 10⁴ s⁻¹Indicates a very fast and efficient catalytic cycle

Design of Multimetallic Systems and Coordination Polymers Incorporating this compound

By acting as a building block, this compound can be used to construct larger, more complex structures such as multimetallic systems and coordination polymers. Coordination polymers are extended networks of metal ions (nodes) linked by organic ligands (linkers).

To form a coordination polymer, the this compound ligand would typically be modified to become a bridging ligand, or it would be used in conjunction with other auxiliary bridging ligands. For example, bis(oxine) ligands, where two 8-hydroxyquinoline units are joined by a flexible or rigid spacer, have been used to create coordination polymers with metals like Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). researchgate.net

Another strategy involves using secondary auxiliary ligands, such as dicarboxylic acids, to link pre-formed metal-quinolinate units into extended frameworks. This approach was used to modulate the structure of Zn(II) and Cd(II) coordination polymers based on a substituted 8-hydroxyquinolinate ligand. rsc.org The choice of dicarboxylic acid linker was shown to systematically alter the final structure, leading to the formation of one-dimensional chains, two-dimensional layers, and more complex topologies. rsc.orgrsc.org By applying similar design principles, this compound could be incorporated into novel coordination polymers with potentially interesting magnetic, luminescent, or porous properties.

Advanced Spectroscopic and Structural Characterization of 8 Mercaptoquinoline 1 Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure of 8-Mercaptoquinoline (B1208045) 1-oxide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

In ¹H NMR spectroscopy of quinoline (B57606) N-oxides, the protons on the heterocyclic ring typically experience shifts in their resonance frequencies compared to the parent quinoline. The introduction of the N-oxide group generally deshields the protons at the 2 and 8a (peri) positions. For 8-Mercaptoquinoline 1-oxide, the proton signals of the quinoline ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) between adjacent protons allow for the unambiguous assignment of each proton in the structure. The thiol proton (-SH), if present and not exchanged with a deuterated solvent, would likely appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbons attached to the nitrogen and oxygen (C8a and C2) are particularly sensitive to the N-oxidation. The N-oxide group causes a downfield shift for C2 and an upfield shift for C8a relative to 8-mercaptoquinoline. The carbon bearing the mercapto group (C8) would also have a characteristic chemical shift. While specific experimental data for this compound is not widely published, data from analogous compounds such as Quinoline N-oxide can be used for comparative analysis. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Quinoline N-Oxide in CDCl₃ This table provides data for the parent Quinoline N-oxide for comparative purposes.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
28.52135.6
37.28120.9
48.72119.7
57.85128.7
67.64126.1
77.75130.5
87.75128.1
4a-130.5
8a-141.5

Vibrational Spectroscopies (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopies, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful techniques for identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-O stretching vibration is one of the most diagnostic peaks for N-oxides and typically appears in the region of 1200-1350 cm⁻¹. The exact position depends on the molecular structure and any intermolecular interactions. The S-H stretching vibration of the mercapto group, if the compound exists in its thiol form, would be expected as a weak band around 2550-2600 cm⁻¹. The absence of this band might suggest the formation of a thiolate or disulfide. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of bands between 1400 and 1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The S-H stretch, while weak in the IR, can sometimes be more readily observed in the Raman spectrum. The symmetric N-O stretching vibration would also be Raman active.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
S-H Stretch2550 - 2600FT-IR (weak), Raman
C=C, C=N Ring Stretch1400 - 1650FT-IR, Raman
N-O Stretch1200 - 1350FT-IR, Raman
C-S Stretch600 - 800FT-IR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Properties and Electronic Transitions

Electronic spectroscopy provides insights into the optical properties of this compound by probing the electronic transitions within the molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline N-oxide chromophore. These bands arise from π→π* and n→π* electronic transitions within the aromatic system. The introduction of the N-oxide and mercapto groups can cause shifts in the absorption maxima (λ_max) compared to unsubstituted quinoline. The spectrum of the related 8-mercaptoquinoline shows absorption bands that are influenced by solvent polarity. researchgate.net Similarly, the electronic transitions in this compound would be sensitive to the solvent environment.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. nih.govnih.govmdpi.com The fluorescence properties of this compound would depend on the nature of its lowest excited state. The emission wavelength and quantum yield are sensitive to factors such as solvent polarity and the presence of quenchers. The N-oxide functionality can influence the fluorescence behavior, potentially leading to different emission characteristics compared to 8-mercaptoquinoline. Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that substitution can significantly alter the fluorescence intensity and wavelength. mdpi.com

Table 3: Representative Electronic Absorption Data for Related Quinoline Derivatives This table provides data for related compounds to illustrate typical absorption ranges.

Compoundλ_max (nm)SolventTransition Type
8-Methylthioquinoline~310-340Acetonitrileπ→π
8-Hydroxyquinoline~310-320Variousπ→π
Quinoline N-oxide~320-350Variousπ→π*

X-ray Diffraction Analysis (Single Crystal and Powder) for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction: If suitable single crystals of this compound can be grown, this technique can provide a complete structural determination, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-π stacking. This would reveal the precise geometry of the N-O bond, the orientation of the mercapto group, and the planarity of the quinoline ring system in the solid state.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. nist.govnist.govspringernature.com It provides a characteristic "fingerprint" of the crystalline phase, which is useful for phase identification and purity assessment. The peak positions in a PXRD pattern are determined by the unit cell dimensions of the crystal lattice. While a full structure solution from powder data is more complex than from single-crystal data, it can still provide valuable information about the crystal system and lattice parameters. springernature.com

Table 4: Illustrative Crystallographic Data Parameters Obtainable from Single Crystal XRD This table lists the type of data that would be obtained from a successful single crystal X-ray diffraction experiment.

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry group of the crystal
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the unit cell
Bond Lengths (Å)e.g., N-O, C-S, C-C bond distances
Bond Angles (°)e.g., C-N-O, C-C-S bond angles
Torsion Angles (°)Dihedral angles defining molecular conformation

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of the compound, confirming its identity.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. For N-oxides, a characteristic fragmentation pathway is the neutral loss of an oxygen atom ([M+H]⁺ - 16). nih.gov Other expected fragmentations for this compound could include the loss of the thiol group (•SH) or the elimination of hydrogen cyanide (HCN) from the quinoline ring, a known fragmentation pathway for quinolines. rsc.org

Table 5: Plausible Fragmentation Pathways for this compound in MS/MS Based on the molecular formula C₉H₇NOS (MW = 177.23 g/mol )

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Plausible Identity of Loss
178.03 [M+H]⁺16162.04Oxygen atom
178.03 [M+H]⁺17161.02Hydroxyl radical (•OH)
178.03 [M+H]⁺33145.00Thiol radical (•SH)
162.04 ([M+H-O]⁺)27135.02Hydrogen Cyanide (HCN)

Specialized Spectroscopic Techniques (e.g., EPR, Mössbauer Spectroscopy) for Paramagnetic Metal Complexes

This compound, like its parent compound 8-mercaptoquinoline, is an excellent chelating agent for various metal ions. When it forms complexes with paramagnetic metals (those with unpaired electrons), specialized spectroscopic techniques can be employed for their characterization.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique that is sensitive to species with unpaired electrons, such as transition metal complexes of Cu(II), high-spin Fe(III), Mn(II), etc. The EPR spectrum of a paramagnetic metal complex of this compound would provide detailed information about the electronic structure and coordination environment of the metal center. mdpi.com The principal values of the g-tensor and any hyperfine coupling constants can reveal the geometry of the complex and the nature of the metal-ligand bonding.

Mössbauer Spectroscopy: Mössbauer spectroscopy is a nuclear technique that is highly specific to certain isotopes, most commonly ⁵⁷Fe. If an iron complex of this compound were synthesized using ⁵⁷Fe, Mössbauer spectroscopy could precisely determine the oxidation state (e.g., Fe(II) or Fe(III)), spin state (high-spin or low-spin), and the symmetry of the coordination environment of the iron nucleus.

Table 6: Spectroscopic Parameters for Characterizing Paramagnetic Metal Complexes

TechniqueKey ParametersInformation Obtained
EPR Spectroscopyg-values, Hyperfine coupling constants (A)Electronic structure, coordination geometry, metal-ligand covalency
Mössbauer Spectroscopy (⁵⁷Fe)Isomer shift (δ), Quadrupole splitting (ΔE_Q)Oxidation state, spin state, site symmetry of iron

Theoretical and Computational Studies on 8 Mercaptoquinoline 1 Oxide

Density Functional Theory (DFT) and Ab Initio Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) and ab initio methods are instrumental in determining the ground-state molecular structure and electronic properties of quinoline (B57606) derivatives. For the analogous compound, 8-hydroxyquinoline (B1678124) N-oxide (8-HQNO), calculations have been performed using DFT with functionals such as BLYP and B3LYP and basis sets like 6-31G(d,p). nih.gov These studies yield optimized bond lengths and angles that are in strong agreement with experimental X-ray diffraction data. nih.gov

Such calculations for 8-Mercaptoquinoline (B1208045) 1-oxide would similarly predict a planar quinoline ring system. The geometry of the intramolecular hydrogen bond between the N-oxide oxygen and the thiol hydrogen is a key feature determined by these optimizations. The electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be elucidated. For related 8-hydroxyquinoline (8-HQ) derivatives, the HOMO is typically distributed over the quinoline moiety. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectroscopic properties. researchgate.net DFT calculations for 8-HQ have determined this energy gap to be approximately 4.52 eV. researchgate.net

Table 1: Representative Calculated vs. Experimental Geometric Parameters for 8-Hydroxyquinoline N-oxide (Analog) (Data derived from DFT B3LYP/6-31G(d,p) calculations and X-ray diffraction data) nih.gov

ParameterBond/AngleCalculated ValueExperimental Value (X-ray)
Bond LengthO-H0.998 Å0.980 Å
Bond LengthN-O1.363 Å1.361 Å
Bond LengthC8-O1.345 Å1.348 Å
Bond AngleC7-C8-O118.5°118.9°
Bond AngleC9-N-O117.9°117.7°

Investigation of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

8-Mercaptoquinoline 1-oxide is expected to form a strong intramolecular hydrogen bond, creating a six-membered chelate ring. This interaction occurs between the hydrogen atom of the 8-mercapto group (S-H) and the oxygen atom of the 1-oxide group (N-O). Studies on the analogous 8-hydroxyquinoline N-oxide have demonstrated the presence of a very strong O-H···O intramolecular hydrogen bond. ias.ac.in Infrared spectroscopy of this analog shows a broad absorption band in the 2857–2440 cm⁻¹ region, which is characteristic of strong chelation and is independent of concentration. ias.ac.in The strength of this bond is attributed to the formation of a sterically favorable six-membered ring and the high electronegativity of the oxygen atoms involved. ias.ac.in

In this compound, a similar S-H···O hydrogen bond would be a dominant non-covalent interaction governing its conformation and properties. frontiersin.org First-principle molecular dynamics simulations on related N-oxides have been used to study the features of these intramolecular hydrogen bonds in detail. researchgate.net Beyond this primary hydrogen bond, other non-covalent interactions, such as π-π stacking between the aromatic quinoline rings in aggregates and van der Waals forces, play a crucial role in the solid-state packing and intermolecular organization. rsc.org

Conformational Analysis and Tautomerism Studies of this compound

Theoretical studies are essential for exploring the conformational landscape and potential tautomerism of this compound. The molecule is expected to have a largely planar quinoline core, with the primary conformational flexibility arising from the orientation of the thiol proton. The conformation is heavily dominated by the formation of the intramolecular S-H···O hydrogen bond.

A key area of investigation is the potential for proton transfer tautomerism. Computational studies on 8-hydroxyquinoline N-oxide have explored the migration of the proton from the hydroxyl group to the N-oxide oxygen. researchgate.net Free energy surfaces generated through metadynamics simulations have shown that for the hydroxy- analog, spontaneous proton transfer in the ground state is not favorable, indicating the stability of the hydroxyl form over the zwitterionic tautomer. researchgate.net A similar computational approach for this compound would clarify the relative stability of its thiol form versus the corresponding zwitterionic tautomer resulting from proton transfer.

Molecular Dynamics Simulations to Elucidate Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nih.gov Car-Parrinello molecular dynamics (CPMD) simulations have been performed on 8-hydroxyquinoline N-oxide to study the dynamics of its intramolecular hydrogen bond both in a vacuum and in the solid state. researchgate.net These simulations revealed that the hydrogen bond in the hydroxy- analog can undergo frequent proton sharing and exchange events. researchgate.net

For this compound, MD simulations would be crucial for understanding its dynamic behavior in different solvents. researchgate.net Solvents can significantly influence the strength and dynamics of the intramolecular hydrogen bond. researchgate.net Polar solvents may compete for hydrogen bonding with the solute, potentially weakening the intramolecular interaction and affecting the molecule's conformational equilibrium and reactivity. mdpi.com MD simulations allow for the modeling of these explicit solvent-solute interactions and the calculation of dynamic properties over time. mdpi.com

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Validation Against Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the accuracy of the theoretical model. DFT calculations have been successfully used to compute the vibrational spectra (IR) of 8-hydroxyquinoline N-oxide and its deuterated derivative. nih.gov The calculated frequencies and intensities at the DFT level were shown to accurately reproduce the experimental IR and Inelastic Neutron Scattering (INS) spectra, allowing for reliable assignment of the vibrational bands. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). For derivatives of 8-hydroxyquinoline, TD-DFT calculations have shown good agreement between computed maximum absorption wavelengths (λmax) and experimental values, particularly when using functionals like CAM-B3LYP. nih.govresearchgate.net Such calculations for this compound would allow for the prediction of its IR, Raman, NMR, and UV-Vis spectra, aiding in the interpretation of experimental data and confirming its structural and electronic features. nih.gov

Table 2: Comparison of Selected Experimental and Calculated IR Frequencies (cm⁻¹) for 8-Hydroxyquinoline N-oxide (Analog) (Data from DFT B3LYP/6-31G(d,p) calculations) nih.gov

Vibrational ModeExperimental Frequency (IR)Calculated Frequency (Scaled)
O-H stretch~2500 (broad)2549
C-H stretch30523065
Ring stretch15881591
N-O stretch12981300
O-H in-plane bend13881391

Elucidation of Reaction Mechanisms and Transition State Analysis in Transformations Involving this compound

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For transformations involving this compound, such as proton transfer, oxidation, or complexation, DFT can be used to calculate the energies of reactants, products, intermediates, and transition states. chemrxiv.org

For example, the intramolecular proton transfer reaction can be studied by performing a potential energy scan along the S-H bond stretching coordinate or the H···O distance. This method, used for the analogous 8-hydroxyquinoline N-oxide, helps to identify the transition state for the proton migration and calculate the associated energy barrier. researchgate.net This provides a quantitative measure of the reaction's feasibility. Such analyses can distinguish between different possible pathways and predict reaction kinetics and thermodynamics, offering a deeper understanding of the molecule's chemical reactivity. mdpi.com

Analysis of Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential (MEP)

Theoretical calculations can predict specialized properties such as non-linear optical (NLO) responses and provide visual maps of a molecule's charge distribution. rsc.org NLO materials have applications in technologies like optical switching. mdpi.com The NLO properties of a molecule, such as its polarizability and hyperpolarizability, can be calculated using quantum chemical methods. researchgate.net These calculations help in designing molecules with enhanced NLO responses. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding reactivity. chemrxiv.org An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the N-oxide oxygen atom, indicating a site for electrophilic attack, and positive potential (blue) around the acidic thiol hydrogen. mdpi.com These maps provide a visual guide to the molecule's reactive sites and intermolecular interaction patterns.

Advanced Applications in Functional Materials Science

Development of Photocatalytic Systems Utilizing 8-Mercaptoquinoline (B1208045) 1-oxide Derived Complexes

Complexes derived from 8-mercaptoquinoline 1-oxide are at the forefront of research into novel photocatalytic systems, particularly for processes like hydrogen evolution. These complexes are designed to absorb light and facilitate the chemical reactions necessary for converting solar energy into chemical fuels.

A notable advancement in this area is the use of a dinuclear nickel(II) complex with this compound as a highly efficient and durable electrocatalyst for hydrogen production. The design of this complex incorporates proton-relaying functional groups, which are crucial for enhancing the catalytic cycle's efficiency. Furthermore, platinum(II) complexes incorporating 8-mercaptoquinoline have been shown to be effective photocatalysts in various chemical transformations, including cross-dehydrogenative coupling and the oxidation of arylboronic acids. acs.orgresearchgate.net Mechanistic studies, including quenching experiments and high-level ab initio simulations, have provided a deeper understanding of their photocatalytic activity, revealing an oxidative quenching mechanism in the transformations studied. acs.orgresearchgate.net

The general strategy involves leveraging the this compound ligand to absorb light and initiate electron transfer, a fundamental step in photocatalysis. The coordinated metal center then acts as the active site for the desired chemical reaction. The ability to tune the electronic properties of the ligand allows for the optimization of the complex's light absorption spectrum and redox potentials, thereby maximizing its photocatalytic performance.

Design of Chemodosimeters and Molecular Sensors Based on this compound

The selective binding capabilities of this compound with specific metal ions have been harnessed to create sophisticated chemodosimeters and molecular sensors. These sensors typically signal the presence of a target analyte through a detectable change in color or fluorescence.

A prime example is the development of a highly selective and sensitive sensor for zinc ions (Zn²⁺), which are vital in many biological processes. researchgate.net One such sensor, inspired by Green Fluorescent Protein (GFP), incorporates an 8-methoxyquinoline moiety and demonstrates a remarkable 37-fold increase in fluorescence upon binding with Zn²⁺. researchgate.net This "turn-on" response is attributed to a photoinduced electron transfer (PeT) mechanism. The sensor exhibits excellent photophysical properties, including a high two-photon cross-section, making it suitable for applications in two-photon microscopy for biological imaging. researchgate.net

The design of these sensors is based on the following principles:

Selective Recognition: The this compound framework provides a specific binding site for the target analyte.

Signal Transduction: The binding event induces a change in the molecule's photophysical properties, such as absorption or emission of light.

High Sensitivity and Selectivity: The sensor can detect very low concentrations of the analyte without interference from other chemical species.

Fabrication and Characterization of Self-Assembled Monolayers (SAMs) of this compound on Metal Surfaces

The thiol group present in this compound enables the formation of highly ordered, self-assembled monolayers (SAMs) on the surfaces of noble metals like gold. researchgate.netresearchgate.net These monolayers are created through the spontaneous formation of strong sulfur-metal bonds.

Studies have shown that 8-mercaptoquinoline can form compact and stable SAMs on polycrystalline gold electrodes that can persist for several days without altering their electrochemical properties. researchgate.netresearchgate.net These SAMs have been found to selectively catalyze the reduction of certain metal ions, such as Ga³⁺, In³⁺, and Cr⁶⁺, while inhibiting the electrochemical reactions of other metal ions. researchgate.netresearchgate.net

The fabrication and characterization of these SAMs are crucial for controlling surface properties at the molecular level. The orientation of the molecules within the monolayer, with the sulfur atom bound to the metal and the quinoline (B57606) ring extending outwards, can be tailored to control surface characteristics like wettability and to create specific binding sites for other molecules. This level of control opens up possibilities for applications in areas such as corrosion inhibition, molecular electronics, and the development of biocompatible coatings for medical implants.

PropertyDescriptionReference
Formation Spontaneous assembly on noble metal surfaces (e.g., gold) via sulfur-metal bonds. researchgate.netresearchgate.net
Stability Forms compact and electrochemically stable monolayers that can last for several days. researchgate.netresearchgate.net
Catalytic Activity Selectively catalyzes the reduction of specific metal ions (Ga³⁺, In³⁺, Cr⁶⁺). researchgate.netresearchgate.net
Applications Potential use in corrosion inhibition, molecular electronics, and biomedical coatings.

Exploration of this compound in Redox-Active Materials for Electrochemical Devices

The ability of this compound and its metal complexes to undergo reversible oxidation and reduction processes makes them attractive components for redox-active materials in electrochemical devices. These materials are essential for energy storage technologies like batteries and supercapacitors.

Metal complexes of this compound can exhibit multiple stable redox states. The specific redox potentials of these complexes can be fine-tuned by altering the central metal ion or by modifying the structure of the ligand itself. This tunability is a key advantage in designing materials with the precise electrochemical properties required for a given application. For instance, an electrochemical reaction involving quinoline N-oxide and morpholine, catalyzed by copper(II) acetate, demonstrates the redox activity of the quinoline N-oxide moiety. mdpi.com The reaction conditions can be controlled to yield different aminated quinoline products, highlighting the versatility of its electrochemical behavior. mdpi.com

Research in this area is focused on synthesizing new metal complexes with tailored redox characteristics, characterizing their electrochemical behavior through techniques like cyclic voltammetry, and integrating these materials into prototype devices to assess their performance for energy storage and other electrochemical applications.

Integration into Luminescent Materials and Metal Complexes for Optoelectronic Applications

The inherent luminescent properties of the quinoline ring in this compound make it a valuable component for creating advanced luminescent materials and metal complexes for optoelectronic applications. These materials are being explored for use in devices such as organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs).

The development of these luminescent materials involves:

Derivatization Chemistry and Chemical Transformations of 8 Mercaptoquinoline 1 Oxide

Selective Functionalization of the Thiol Group in 8-Mercaptoquinoline (B1208045) 1-oxide

The thiol (-SH) group is a highly reactive and versatile functional group, serving as a key site for the selective modification of 8-Mercaptoquinoline 1-oxide. Its nucleophilic nature allows for a variety of functionalization reactions, including S-alkylation, S-acylation, and oxidation. While specific literature detailing these reactions for this compound is limited, the expected reactivity can be inferred from the well-established chemistry of thiols and related aromatic mercaptans.

S-Alkylation and S-Acylation: The sulfur atom of the thiol group is a soft nucleophile, readily reacting with electrophiles such as alkyl halides and acyl chlorides. S-alkylation would introduce alkyl chains, which could be used to modulate the compound's lipophilicity and solubility. Similarly, S-acylation, the reaction with acylating agents to form thioesters, is a common transformation for thiols. Thioesters can serve as intermediates for further functionalization or as protecting groups. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Oxidation to Disulfides: Thiols are susceptible to oxidation, which can lead to the formation of various sulfur-containing functional groups, most commonly disulfides. The controlled oxidation of two molecules of this compound would yield the corresponding disulfide, 8,8'-disulfanediylbis(quinoline 1-oxide). This dimerization can be achieved using a range of mild oxidizing agents. The disulfide bond is often reversible and can be cleaved back to the thiol under reducing conditions, a property that is exploited in various chemical and biological systems. Further oxidation under stronger conditions could lead to the formation of sulfenic, sulfinic, or sulfonic acids, though these transformations are less common in derivatization strategies focused on maintaining the core structure.

Directed Reactions at the Quinoline (B57606) Ring System and N-Oxide Moiety for Property Tuning

The N-oxide group in this compound plays a crucial role beyond simply modifying the electronic properties of the quinoline ring. It acts as an effective directing group in transition-metal-catalyzed C-H functionalization reactions, enabling highly regioselective modifications at the C8 position of the quinoline core. nih.govacs.org This "remote" C-H activation provides a powerful tool for introducing a wide array of functional groups, thereby tuning the steric and electronic properties of the molecule. nih.gov

Several transition metals, including palladium and rhodium, have been successfully employed to catalyze C-C and C-heteroatom bond formations at the C8 position of quinoline N-oxides. nih.govrsc.org The reaction mechanism generally involves the coordination of the metal catalyst to the N-oxide oxygen atom, followed by the formation of a five-membered metallacycle intermediate that activates the C8-H bond. nih.gov

Palladium-Catalyzed C8-Acylation and Arylation: Palladium catalysts have been shown to be effective for the C8-selective acylation of quinoline N-oxides using α-oxocarboxylic acids as the acyl source. acs.orgresearchgate.net This reaction proceeds with excellent regioselectivity and tolerates a variety of functional groups on both the quinoline N-oxide and the α-oxocarboxylic acid. acs.orgresearchgate.net Similarly, palladium-catalyzed C8-arylation has been achieved, providing a route to 8-arylquinoline N-oxides. acs.orgnih.govutrgv.edu These reactions are significant as they introduce bulky and electronically diverse groups directly onto the quinoline scaffold.

Rhodium-Catalyzed C8-Amination, Alkylation, and Alkenylation: Rhodium catalysts have proven to be particularly versatile for C8 functionalization. Rh(III)-catalyzed C8-amination of quinoline N-oxides has been developed using trifluoroacetamide (B147638) as the amino source, proceeding with high selectivity at room temperature. rsc.orgrsc.org Furthermore, rhodium catalysis enables the C8-alkylation and C8-alkenylation of quinoline N-oxides, expanding the range of possible derivatives. researchgate.netrsc.orgibs.re.kr These reactions demonstrate the utility of the N-oxide as a directing group to forge new carbon-carbon and carbon-nitrogen bonds at a traditionally less reactive position.

The table below summarizes key transition-metal-catalyzed C8-functionalization reactions applicable to the quinoline N-oxide scaffold.

Reaction TypeCatalyst SystemReagent/Coupling PartnerPosition of FunctionalizationReference
Acylation Pd(OAc)₂α-Oxocarboxylic AcidsC8 acs.orgresearchgate.net
Arylation Pd(OAc)₂ / LigandIodoarenesC8 acs.orgnih.gov
Amination [RhCpCl₂]₂ / AgSbF₆TrifluoroacetamideC8 rsc.orgrsc.org
Alkylation [RhCpCl₂]₂ / AgSbF₆Diazo CompoundsC8 ibs.re.kr
Alkenylation [RhCpCl₂]₂ / AgSbF₆AcrylatesC8 ibs.re.kr
Allylation [Rh(III)]VinylcyclopropanesC8 rsc.org
Bromination [RhCpCl₂]₂ / AgSbF₆N-Bromosuccinimide (NBS)C8 acs.orgresearchgate.net

This table is based on reactions reported for quinoline N-oxides and is expected to be applicable to this compound.

Synthesis of Conjugates and Polymeric Materials Incorporating this compound

The functional handles present in this compound, particularly the thiol group, make it a candidate for incorporation into larger molecular architectures such as conjugates and polymeric materials. The thiol group can participate in various "click" chemistry reactions, such as thiol-ene and thiol-yne reactions, which are known for their high efficiency and selectivity. These reactions could be used to attach this compound to biomolecules, surfaces, or polymer backbones.

For instance, the thiol group could be reacted with maleimide-functionalized polymers or biomolecules to form stable thioether linkages. This approach is widely used for bioconjugation. Another possibility is the co-polymerization of a derivative of this compound containing a polymerizable group (e.g., a vinyl or acrylate (B77674) group attached via the thiol) with other monomers to create functional polymers.

However, based on available scientific literature, the synthesis of conjugates and polymeric materials specifically incorporating this compound has not been extensively explored. This remains an area with potential for future research, particularly in the development of functional materials for applications such as metal sensing, catalysis, or antimicrobial coatings.

Development of Robust and Chemically Stable Derivatives for Specific Advanced Applications

The development of robust and chemically stable derivatives of this compound is crucial for its practical application in various fields. Stability can be enhanced by modifying the most reactive sites of the molecule. For example, the thiol group, which is susceptible to oxidation, can be converted into a more stable thioether through alkylation. This modification would prevent unwanted disulfide formation while potentially retaining or enhancing the desired properties of the parent compound.

Derivatives of the related compound, 8-mercaptoquinoline, are known to form highly stable complexes with a variety of metal ions. This chelating ability is often associated with applications in areas such as corrosion inhibition and antimicrobial agents, where chemical stability under specific environmental conditions is paramount. It is plausible that derivatives of this compound would exhibit similar properties, with the N-oxide group potentially modulating the chelation behavior and stability of the resulting metal complexes.

Furthermore, the C8-functionalized derivatives discussed in section 7.2 can be considered as a class of robust derivatives. The introduction of aryl, alkyl, or acyl groups via strong carbon-carbon bonds enhances the steric bulk and can protect the quinoline ring from degradation. The development of such stable derivatives is a key step toward harnessing the full potential of the this compound scaffold for advanced applications in materials science, catalysis, and medicinal chemistry. However, specific studies focused on systematically evaluating and improving the chemical stability of this compound derivatives are not yet prevalent in the literature.

Advanced Analytical Methodologies and Reagent Development

Application of 8-Mercaptoquinoline (B1208045) 1-oxide as a Highly Selective Complexing Agent in Metal Ion Analysis.

There is no specific information available in the search results regarding the application of 8-Mercaptoquinoline 1-oxide as a highly selective complexing agent for metal ion analysis.

Electrochemical Detection and Sensing Platforms Employing this compound Modified Electrodes.

While the concept of modifying electrodes with chemical compounds to create sensing platforms is well-established, nih.govbilkent.edu.trmdpi.com no studies were found that specifically employ this compound for this purpose.

Development of Spectrophotometric and Fluorometric Reagents for Targeted Chemical Analysis.

No data was found on the development and use of this compound as a spectrophotometric or fluorometric reagent for chemical analysis.

Strategies for Trace Analysis and Environmental Monitoring Using this compound.

Without information on its properties as a complexing agent or its use in specific analytical techniques, no strategies for its application in trace analysis and environmental monitoring can be detailed.

Future Research Directions and Emerging Paradigms for 8 Mercaptoquinoline 1 Oxide

Exploration of Structure-Function Relationships through Rational Design and Combinatorial Approaches.

A fundamental aspect of advancing the applications of 8-Mercaptoquinoline (B1208045) 1-oxide lies in a deep understanding of its structure-function relationships. Future research will increasingly focus on rational design and combinatorial chemistry to systematically explore the chemical space around this core scaffold. By making precise modifications to the quinoline (B57606) ring, the mercapto group, and the N-oxide moiety, researchers can fine-tune the electronic, steric, and chelating properties of the molecule.

Rational design, guided by computational modeling, will enable the in-silico prediction of how specific structural alterations will impact the compound's properties. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the quinoline ring can modulate the compound's redox potential and its affinity for different metal ions. Combinatorial approaches will then allow for the parallel synthesis of libraries of these rationally designed derivatives, facilitating the rapid identification of compounds with optimized performance for specific applications.

Modification Strategy Predicted Impact Potential Application
Substitution on the quinoline ringAltered electronic properties and steric hindranceEnhanced catalytic activity, tuned photophysical properties
Modification of the mercapto groupModified binding affinity and selectivity for metal ionsImproved sensors, novel metal complexes
Variation of the N-oxide functionalityChanges in polarity and hydrogen bonding capacityEnhanced biological activity, improved solubility

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and Materials Discovery.

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new materials, and 8-Mercaptoquinoline 1-oxide is no exception. frontiersin.orgrsc.org These computational tools can analyze vast datasets to identify complex patterns and relationships that are not readily apparent to human researchers. researchgate.netdoaj.org By training ML models on existing experimental and computational data for quinoline derivatives, it will be possible to predict the properties of novel this compound analogues with a high degree of accuracy. researchgate.net

Predictive modeling can be employed to forecast a wide range of properties, including catalytic activity, photophysical characteristics, and biological efficacy. This will significantly accelerate the screening of virtual compound libraries, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net Furthermore, generative AI models can be used to design entirely new this compound derivatives with desired functionalities, pushing the boundaries of what is currently achievable. mdpi.comyoutube.com The use of AI and ML will undoubtedly reduce the time and cost associated with traditional trial-and-error approaches to materials discovery. rsc.org

High-Throughput Synthesis and Screening of Novel this compound Derivatives.

Microfluidic reactors and robotic liquid handlers can be employed to automate the synthesis and purification of compound libraries, significantly increasing the throughput of the discovery process. frontiersin.org Subsequent screening can be performed using a variety of techniques, including spectroscopic, electrochemical, and biological assays, depending on the target application. The data generated from these high-throughput experiments will not only identify lead compounds but also provide valuable information for refining predictive models and guiding the next round of rational design.

HTS Technique Application in this compound Research Potential Outcome
Automated Parallel SynthesisRapid generation of diverse derivative librariesDiscovery of novel compounds with unique properties
Microplate-based Screening AssaysEfficient evaluation of catalytic, optical, or biological activityIdentification of lead candidates for specific applications
Mass Spectrometry-based ScreeningHigh-speed analysis of reaction outcomes and binding affinitiesOptimization of reaction conditions and identification of potent binders

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Engineering.

The full potential of this compound and its derivatives can only be realized through a collaborative, cross-disciplinary research approach. The intricate interplay between the molecular structure of these compounds and their macroscopic properties necessitates expertise from chemistry, materials science, and engineering. Chemists will continue to play a crucial role in the design and synthesis of novel derivatives. acs.org

Materials scientists will be instrumental in characterizing the physical and chemical properties of these new materials and in fabricating them into functional devices. For example, the incorporation of this compound derivatives into polymer matrices or onto nanoparticle surfaces could lead to the development of advanced sensors, catalysts, and optoelectronic devices. Engineers will then be tasked with integrating these materials into real-world applications, addressing challenges related to scalability, stability, and device performance. This synergistic approach will be essential for translating fundamental scientific discoveries into tangible technological innovations.

Development of Sustainable and Environmentally Benign Synthetic Routes and Applications.

In an era of increasing environmental awareness, the development of sustainable and green chemical processes is of paramount importance. Future research on this compound will undoubtedly focus on the development of environmentally benign synthetic routes that minimize waste and avoid the use of hazardous reagents. acs.org This includes the exploration of catalytic methods that operate under mild conditions, the use of renewable solvents, and the implementation of atom-economical reactions. rsc.orgrsc.org

Furthermore, the applications of this compound and its derivatives will be increasingly scrutinized from a sustainability perspective. Research into their use as catalysts for green chemical transformations, as components of environmentally friendly sensors for pollution monitoring, and as materials for energy-efficient devices will be at the forefront. The development of biodegradable or recyclable materials based on this scaffold will also be a key area of investigation, ensuring that the next generation of this compound-based technologies is both high-performing and environmentally responsible. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-mercaptoquinoline 1-oxide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves oxidation and thiolation steps. For example, quinoline derivatives may undergo sulfhydryl group introduction via nucleophilic substitution, followed by controlled oxidation to form the 1-oxide moiety. Critical parameters include temperature (e.g., maintaining ≤60°C to prevent side reactions), solvent polarity (e.g., using DMF for solubility), and stoichiometry of oxidizing agents like H₂O₂ . Characterization via NMR (¹H/¹³C) and mass spectrometry (HRMS) is essential to confirm structure and purity. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres during thiolation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can researchers address spectral ambiguities?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR can identify the quinoline aromatic protons (δ 7.5–9.0 ppm) and the mercapto proton (δ ~3.5 ppm, exchangeable). IR spectroscopy confirms S-H stretches (~2550 cm⁻¹) and N-O bonds (~1250 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ ~270 nm) monitors purity. Use C18 columns and acetonitrile/water gradients. Discrepancies in retention times may arise from residual solvents; ensure thorough drying and use TGA to confirm solvent absence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions often stem from variability in experimental conditions (e.g., cell lines, solvent vehicles). To address this:

Standardize Assays : Use established cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).

Meta-Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study validity. For example, compare IC₅₀ values under matched pH and temperature conditions .

Dose-Response Curves : Generate full curves (e.g., 0.1–100 µM) to identify non-linear effects. Statistical tools like ANOVA with post-hoc tests (Tukey’s) can clarify significance thresholds .

Q. What strategies are recommended for designing experiments to investigate this compound’s metal-chelating properties in biological systems?

  • Methodological Answer :

  • In Vitro Chelation : Use UV-Vis titration (e.g., monitoring λ shifts at 300–400 nm upon metal addition) with controlled pH buffers. Common metals: Fe³⁺, Cu²⁺. Include EDTA as a competitive control .
  • In Cellulo Studies : Employ fluorescence microscopy with metal-sensitive probes (e.g., Calcein-AM for Fe²⁺). Pre-treat cells with metal ionophores to enhance uptake .
  • Data Validation : Replicate experiments across three independent trials and use ICP-MS to quantify intracellular metal levels post-treatment .

Q. How should researchers optimize computational models to predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model electron transfer at the S and N-O sites. Compare HOMO-LUMO gaps with experimental redox potentials .
  • Docking Studies : For enzyme interactions (e.g., cytochrome P450), use AutoDock Vina with flexible side chains. Validate with mutagenesis data .
  • Machine Learning : Train models on existing quinoline derivative datasets (e.g., PubChem) to predict novel reactivities. Address overfitting via k-fold cross-validation .

Methodological and Reproducibility Considerations

Q. What guidelines ensure rigorous reproducibility in synthesizing and testing this compound derivatives?

  • Methodological Answer :

  • Documentation : Follow the Beilstein Journal’s experimental guidelines: report yields, purity (HPLC/GC), and spectral data for ≥95% pure compounds. For new derivatives, provide elemental analysis (C, H, N, S) .
  • Data Sharing : Deposit raw NMR, XRD, and assay data in repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.